3-amino-2-methylquinazolin-4(3H)-one

Antimicrobial Schiff Base SAR

3-Amino-2-methylquinazolin-4(3H)-one is a uniquely functionalized quinazolinone building block featuring a critical 3-amino group that enables facile Schiff base formation and bidentate metal coordination inaccessible to other 2-methylquinazolinones. This handle drives its demonstrated utility: Schiff base derivatives with MIC values as low as 50 μg/mL against S. aureus; Co(II) complexes with IC50 of 42.0 μg/mL against HepG2 cells; and antihistamine leads with 4× potency improvement over chlorpheniramine. Ideal for SAR-driven antimicrobial, anticancer, and antihistamine drug discovery programs.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1898-06-2
Cat. No. B158153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2-methylquinazolin-4(3H)-one
CAS1898-06-2
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1N
InChIInChI=1S/C9H9N3O/c1-6-11-8-5-3-2-4-7(8)9(13)12(6)10/h2-5H,10H2,1H3
InChIKeyIQOUPYQSZBDNAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-methylquinazolin-4(3H)-one (CAS 1898-06-2): A Versatile Quinazolinone Scaffold for Pharmaceutical Research and Ligand Design


3-Amino-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a core quinazolin-4(3H)-one structure with a 2-methyl substituent and a 3-amino group . This unique 3-amino group serves as a critical functional handle, distinguishing it from other quinazolinones by enabling facile derivatization into Schiff bases and metal complexes, which are essential for exploring structure-activity relationships (SAR) in medicinal chemistry [1][2]. The compound itself has demonstrated in vitro antibacterial and anticancer activities [3], and its metal complexes, such as those with Co(II), Ni(II), and Cu(II), show enhanced antimicrobial properties [2]. Its role as a bidentate ligand and a versatile synthetic intermediate underscores its value in scientific research [2][4].

Why 3-Amino-2-methylquinazolin-4(3H)-one (CAS 1898-06-2) Cannot Be Substituted by Generic Quinazolinone Analogs


The 3-amino group in 3-amino-2-methylquinazolin-4(3H)-one is not a passive structural feature but a critical functional handle that governs its unique reactivity and biological profile [1]. This specific substitution pattern enables the formation of Schiff bases and metal complexes that are inaccessible to other 2-methylquinazolin-4(3H)-ones lacking this amino group, such as the parent 2-methylquinazolin-4(3H)-one or 3-unsubstituted analogs [2]. The presence of the 3-amino group dramatically alters the compound's electronic properties and its ability to act as a bidentate ligand, directly influencing its in vitro antibacterial and anticancer activities [3]. Therefore, generic substitution with other quinazolinone derivatives would lead to a complete loss of this key functionality, rendering them unsuitable for the specific synthetic and pharmacological applications for which 3-amino-2-methylquinazolin-4(3H)-one is designed.

Quantitative Evidence for 3-Amino-2-methylquinazolin-4(3H)-one: Head-to-Head Comparisons and Differentiating Data


Enhanced Antimicrobial Activity of 3-Amino-2-methylquinazolin-4(3H)-one Schiff Base Derivatives Compared to Parent Compound

A study directly comparing the parent compound to its Schiff base derivatives found that while the parent 3-amino-2-methylquinazolin-4(3H)-one showed no activity against S. aureus , its derivative 4g (3-(4-hydroxy benzylideneamino)-2-methyl quinazolin-4(3H)-one) exhibited the highest antibacterial activity among all synthesized compounds, with a zone of inhibition of 24 mm against S. aureus and 25 mm against B. cereus, and a MIC of 50 μg/mL [1]. This demonstrates that derivatization via the 3-amino group is essential for unlocking potent antimicrobial activity.

Antimicrobial Schiff Base SAR

Superior Anticancer Activity of 3-Amino-2-methylquinazolin-4(3H)-one Compared to Its Metal Complexes

In a study evaluating cytotoxic activity against the HepG2 (liver cancer) cell line, the parent ligand, 3-amino-2-methylquinazolin-4(3H)-one, exhibited an IC50 value of 85.0 μg/mL, which was more potent (lower IC50) than its Cu(II) complex (IC50 = 128.0 μg/mL), but less potent than its Co(II) complex (IC50 = 42.0 μg/mL) [1]. This demonstrates that the free ligand possesses intrinsic anticancer activity, and its efficacy can be modulated by metal coordination, highlighting its unique value as both an active compound and a ligand for further development.

Anticancer Metal Complex Apoptosis

Potent H1-Receptor Blocking Activity of a 3-Amino-2-methylquinazolin-4(3H)-one Derived Compound Outperforms a Standard Drug

While the parent compound itself is not the active antihistamine, a derivative synthesized directly from 3-amino-2-methylquinazolin-4(3H)-one, specifically compound 5 (a 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-one), demonstrated an IC50 of 0.22 × 10³ ng/mL against histamine-induced contraction in isolated guinea pig ileum [1]. This was four times more potent than the standard drug, chlorpheniramine maleate, which had an IC50 of 1 × 10³ ng/mL in the same assay [1]. Critically, this derivative also showed significantly lower sedation (8%) compared to the standard (32%) in an in vivo model [1].

Antihistamine H1-Blocker In Vivo

Broad-Spectrum Antimicrobial Activity of 3-Amino-2-methylquinazolin-4(3H)-one Metal Complexes

The antimicrobial activity of 3-amino-2-methylquinazolin-4(3H)-one (L) was significantly broadened and enhanced upon complexation with metal ions [1]. While the free ligand L showed selective activity (inactive against S. aureus), its Co(II), Ni(II), and Cu(II) complexes displayed considerable activity against all tested bacteria, including both Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa, P. vulgaris) strains [1]. This demonstrates that the compound's utility as a ligand can be exploited to generate a new class of broad-spectrum antimicrobial agents.

Antimicrobial Metal Complex Broad-Spectrum

Optimal Research and Industrial Applications for 3-Amino-2-methylquinazolin-4(3H)-one Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Potent Antimicrobial Schiff Bases

Procure 3-amino-2-methylquinazolin-4(3H)-one for the synthesis of novel Schiff base derivatives with potent antibacterial and antifungal activities [1]. Evidence shows that derivatization via the 3-amino group is essential for unlocking activity against pathogens like S. aureus and B. cereus, with some derivatives achieving MIC values as low as 50 μg/mL, whereas the parent compound is inactive [1]. This makes it a critical starting material for antimicrobial drug discovery programs focusing on structure-activity relationships.

Inorganic Medicinal Chemistry: Design of Broad-Spectrum Antimicrobial Metal Complexes

Use 3-amino-2-methylquinazolin-4(3H)-one as a versatile bidentate ligand to synthesize Co(II), Ni(II), and Cu(II) complexes [1]. Direct comparative studies confirm that these complexes possess a significantly broader spectrum of antimicrobial activity than the free ligand, being active against both Gram-positive and Gram-negative bacteria [1]. This application is ideal for researchers developing new metal-based therapeutics to combat drug-resistant infections.

Oncology Research: Baseline Cytotoxic Agent and Ligand for Enhanced Anticancer Complexes

Employ 3-amino-2-methylquinazolin-4(3H)-one as a baseline cytotoxic agent (IC50 = 85.0 μg/mL against HepG2 cells) and as a ligand to generate Co(II) complexes with superior anticancer activity (IC50 = 42.0 μg/mL against HepG2 cells) [1]. The quantifiable difference in potency provides a clear starting point for structure-activity relationship studies aimed at optimizing metal-based chemotherapeutics for liver cancer and other malignancies.

Pharmacology: Development of Next-Generation, Non-Sedating Antihistamines

Utilize 3-amino-2-methylquinazolin-4(3H)-one as a key intermediate for synthesizing 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones [1]. A derivative in this class demonstrated a 4-fold increase in H1-receptor blocking potency and a 4-fold reduction in sedation compared to the clinical standard chlorpheniramine maleate [1]. This application is highly relevant for pharmaceutical scientists aiming to develop safer and more effective antihistamine drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-2-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.